1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 3-chloro-4-methoxyaniline and 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Reaction Conditions: The reaction is carried out under reflux conditions using solvents like ethanol or dimethylformamide (DMF).
Chemical Reactions Analysis
1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Thioglycoside Derivatives: These compounds have shown potent cytotoxic activities against various cancer cell lines.
Properties
Molecular Formula |
C12H9ClN4O2S |
---|---|
Molecular Weight |
308.74 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O2S/c1-19-9-3-2-6(4-8(9)13)17-10-7(5-14-17)11(18)16-12(20)15-10/h2-5H,1H3,(H2,15,16,18,20) |
InChI Key |
LFXOTDBSSUVIFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)Cl |
Origin of Product |
United States |
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